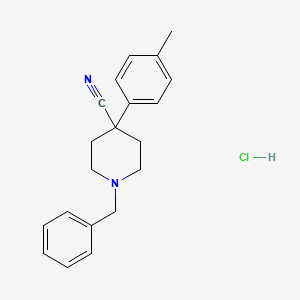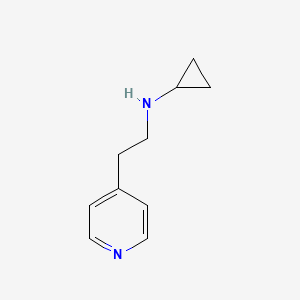
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclobutyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the family of compounds known as cyclobutyl ketones, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis of P2X7 Antagonist Clinical Candidates
A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists. This method was instrumental in synthesizing compounds with a challenging chiral center, leading to the identification of a clinical candidate for phase I clinical trials to assess safety and tolerability in mood disorder treatments (Chrovian et al., 2018).
Corrosion Inhibition
Ma et al. (2017) investigated 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research found that these compounds, due to their ability to adsorb on the steel surface through electron interactions, offer effective corrosion protection, highlighting the utility of triazole derivatives in material preservation (Ma et al., 2017).
Novel Cycloaddition Reactions
Zanirato (2002) explored the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins, demonstrating the synthesis of heterocyclic compounds with potential pharmaceutical applications. This study exemplifies the chemical versatility and potential of triazole-containing compounds in constructing complex molecular architectures (Zanirato, 2002).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) reported the preparation of a new ligand for catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing the application of triazole derivatives in enhancing the efficiency of chemical syntheses through catalysis (Ozcubukcu et al., 2009).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel biologically active heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities. These compounds demonstrated significant anticancer and antimicrobial activities, underscoring the potential of triazole derivatives in developing new therapeutic agents (Katariya et al., 2021).
properties
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-2-1-3-9)14-6-4-10(8-14)15-7-5-12-13-15/h5,7,9-10H,1-4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNRKFLJAPSJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)
![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
